molecular formula C18H19N3O2S B1683575 VU0152100 CAS No. 409351-28-6

VU0152100

Katalognummer: B1683575
CAS-Nummer: 409351-28-6
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: MDNWGCQSCGNTKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VU0152100 ist ein hochselektiver positiver allosterischer Modulator des Muskarin-Acetylcholin-Rezeptor-Subtyps M4. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von Psychosen und kognitiven Beeinträchtigungen, die mit psychischen Erkrankungen wie Schizophrenie einhergehen, in der Neurowissenschaft erhebliche Aufmerksamkeit erlangt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung eines Thieno[2,3-b]pyridin-Kernstruktur beinhaltet. Die wichtigsten Schritte sind:

Industrielle Produktionsmethoden

Obwohl detaillierte industrielle Produktionsmethoden nicht leicht verfügbar sind, beinhaltet die Synthese von this compound typischerweise Standard-Organosynthesetechniken, einschließlich Reinigungsschritten wie Umkristallisation und Chromatographie, um einen hohen Reinheitsgrad zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt hauptsächlich den folgenden Arten von Reaktionen:

    Substitutionsreaktionen: Einführung von funktionellen Gruppen in die Kernstruktur.

    Cyclisierungsreaktionen: Bildung des Thieno[2,3-b]pyridin-Kerns.

    Amidierungsreaktionen: Bildung der Carboxamidgruppe.

Häufige Reagenzien und Bedingungen

Hauptprodukte

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, das durch seine hohe Selektivität und Potenz als positiver allosterischer Modulator des Muskarin-Acetylcholin-Rezeptor-Subtyps M4 gekennzeichnet ist .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an eine allosterische Stelle am Muskarin-Acetylcholin-Rezeptor-Subtyp M4 bindet. Diese Bindung erhöht die Affinität des Rezeptors für Acetylcholin und verstärkt seine Kopplung an G-Proteine, was zu nachgeschalteten Signalwirkungen führt. Die Verbindung besitzt keine intrinsische Agonistenaktivität, sondern potenziert die Wirkungen von Acetylcholin .

Wissenschaftliche Forschungsanwendungen

Antipsychotic Drug-Like Effects

Research has demonstrated that VU0152100 can reverse amphetamine-induced hyperlocomotion in rodent models. This effect is dose-dependent and specific to wild-type mice, as M4 knockout mice did not exhibit similar responses. The compound also blocks amphetamine-induced disruptions in contextual fear conditioning and prepulse inhibition of the acoustic startle reflex, indicating its potential as an antipsychotic agent .

Table 1: Effects of this compound on Behavioral Parameters

ParameterEffect ObservedDose Range (mg/kg)
Amphetamine-induced hyperlocomotionReversal3 - 56.6
Contextual fear conditioningBlocking disruption10 - 56.6
Acoustic startle reflexPrepulse inhibition10 - 56.6

Neuroimaging and Connectivity Studies

Functional imaging studies using pharmacologic magnetic resonance imaging (phMRI) have shown that this compound modulates brain activation patterns associated with amphetamine response. Key regions affected include the nucleus accumbens, caudate-putamen, hippocampus, and medial thalamus. These findings suggest that this compound enhances functional connectivity between these areas, which are critical for cognitive processing and emotional regulation .

Table 2: Brain Regions Affected by this compound

Brain RegionRole in PsychosisConnectivity Changes Observed
Nucleus AccumbensReward processingIncreased connectivity
Caudate-PutamenMotor controlEnhanced activation
HippocampusMemory formationModulated activity
Medial ThalamusSensory integrationAltered connectivity

Applications in Substance Use Disorders

This compound has shown promise in mitigating the reinforcing effects of cocaine in rodent models. It decreases both the discriminative stimulus effects of cocaine and reduces drug-seeking behavior without affecting overall activity levels. This positions this compound as a potential therapeutic option for treating cocaine addiction .

Table 3: Effects of this compound on Cocaine-Induced Behavior

BehaviorEffect ObservedDose (mg/kg)
Cocaine-induced hyperactivityAttenuationNot specified
Conditioned place preferencePrevention of reinstatementNot specified

Case Studies and Clinical Implications

While most studies on this compound have been preclinical, its implications for clinical use are significant. The selective nature of this compound could lead to fewer side effects compared to traditional antipsychotics. Ongoing research aims to further explore its efficacy in human trials, particularly focusing on schizophrenia and other psychotic disorders.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

VU0152100 is synthesized through a multi-step process involving the formation of a thieno[2,3-b]pyridine core structure. The key steps include:

    Formation of the thieno[2,3-b]pyridine core: This involves the cyclization of appropriate precursors under specific conditions.

    Functionalization of the core: Introduction of amino and carboxamide groups to the core structure.

    Final modifications: Addition of a methoxyphenyl group to complete the synthesis.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

VU0152100 primarily undergoes the following types of reactions:

    Substitution Reactions: Introduction of functional groups to the core structure.

    Cyclization Reactions: Formation of the thieno[2,3-b]pyridine core.

    Amidation Reactions: Formation of the carboxamide group.

Common Reagents and Conditions

Major Products

The major product formed from these reactions is this compound itself, characterized by its high selectivity and potency as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype M4 .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

VU0152100 is a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR), which has garnered attention for its potential therapeutic applications in treating psychiatric disorders, particularly psychosis and cognitive impairments. This article consolidates various research findings, case studies, and experimental data regarding the biological activity of this compound.

This compound enhances the activity of the M4 mAChR without acting as an agonist itself. It potentiates the receptor's response to acetylcholine, leading to increased signaling through this pathway. This mechanism is significant because M4 receptors are implicated in modulating dopaminergic activity in the brain, which is essential for managing symptoms associated with schizophrenia and other psychotic disorders .

In Vivo Studies

  • Neural Precursor Cell Proliferation :
    • In a study involving Nestin-GFP mice, this compound was administered via intraperitoneal injections. The results indicated a significant increase in the number of proliferating neural precursor cells (NPCs) compared to vehicle-treated controls. Specifically, there was an increase in BrdU-labeled NPCs, demonstrating enhanced neurogenesis due to M4 receptor activation .
  • Antipsychotic Effects :
    • This compound demonstrated a dose-dependent reversal of amphetamine-induced hyperlocomotion in wild-type rats and mice but not in M4 knockout (KO) models, confirming its specificity for the M4 receptor. Additionally, it blocked amphetamine-induced disruptions in contextual fear conditioning and prepulse inhibition, suggesting robust antipsychotic-like effects without inducing catalepsy or peripheral side effects often seen with non-selective mAChR agonists .
  • Neurochemical Impact :
    • Microdialysis studies showed that this compound could reverse amphetamine-induced increases in extracellular dopamine levels in specific brain regions, supporting its role in modulating dopaminergic neurotransmission. This finding aligns with the hypothesis that enhancing M4 receptor activity can mimic some antipsychotic effects observed with traditional treatments .

Case Studies

  • A chronic administration model assessed the efficacy of this compound alongside olanzapine, an atypical antipsychotic known for causing weight gain. The combination treatment exhibited reduced weight gain compared to olanzapine alone, indicating potential metabolic benefits when using M4 PAMs like this compound in conjunction with other antipsychotics .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study Focus Findings Reference
Neural Precursor Cell ProliferationIncreased BrdU-labeled NPCs after treatment; enhanced neurogenesis observed
Antipsychotic EffectsReversed amphetamine-induced hyperlocomotion; no effects in M4 KO mice
Neurochemical ModulationReversed increases in extracellular dopamine levels post-amphetamine administration
Weight Gain ManagementReduced weight gain when co-administered with olanzapine

Eigenschaften

IUPAC Name

3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-10-8-11(2)21-18-14(10)15(19)16(24-18)17(22)20-9-12-4-6-13(23-3)7-5-12/h4-8H,9,19H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNWGCQSCGNTKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357702
Record name VU0152100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409351-28-6
Record name VU0152100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethyl-thieno[2,3-b]pyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU0152100
Reactant of Route 2
Reactant of Route 2
VU0152100
Reactant of Route 3
Reactant of Route 3
VU0152100
Reactant of Route 4
Reactant of Route 4
VU0152100
Reactant of Route 5
Reactant of Route 5
VU0152100
Reactant of Route 6
Reactant of Route 6
VU0152100

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.